

Application Note: High-Performance Liquid Chromatographic Quantification of Paliperidone Palmitate

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Compound of Interest

Compound Name: *Paliperidone Palmitate*

Cat. No.: *B1678296*

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Introduction

Paliperidone palmitate, an atypical antipsychotic, is the long-acting injectable formulation of paliperidone, used in the management of schizophrenia.[1] Accurate and precise quantification of **paliperidone palmitate** is crucial for quality control during manufacturing, formulation development, and stability testing.[1] This application note provides a detailed protocol for the quantification of **paliperidone palmitate** in bulk drug and pharmaceutical dosage forms using a stability-indicating Reverse Phase High-Performance Liquid Chromatography (RP-HPLC) method.

Principle

The method employs reversed-phase chromatography to separate **paliperidone palmitate** from its degradation products and formulation excipients.[1] Quantification is achieved by monitoring the UV absorbance of the analyte as it elutes from the HPLC column. The peak area of **paliperidone palmitate** is proportional to its concentration in the sample.

Experimental Protocols

Instrumentation and Chromatographic Conditions

A standard HPLC or UPLC system equipped with a UV detector is required. The following table summarizes validated chromatographic conditions from various sources. Method 1 represents a rapid UPLC method suitable for high-throughput analysis, while Method 2 and Method 3 are standard HPLC methods.

Parameter	Method 1 (UPLC)[1]	Method 2 (HPLC)[2]	Method 3 (HPLC)[3]
Column	Acquity BEH C18 (50 mm × 2.1 mm, 1.7 µm)	Zorbax SB C18 (100 x 4.6 mm, 3.5 µm)	Phenomenex, Gemini NX, C18 (150x4.6 mm, 5 µm)
Mobile Phase	Ammonium acetate buffer (pH 4.5) and Acetonitrile (10:90 v/v)	Tetrabutyl ammonium hydrogen sulphate (TBAHS) buffer and Acetonitrile (90:10 v/v)	Methanol, Acetonitrile, and 0.15% v/v Triethylamine in water (pH 6) (50:20:30 v/v/v)
Flow Rate	0.6 mL/min	1.0 mL/min	1.0 mL/min
Detection Wavelength	238 nm	275 nm	237 nm
Injection Volume	1 µL	10 µL	20 µL
Column Temperature	50°C	40°C	Ambient
Run Time	2.5 min	20 min	~3.2 min

Reagent and Sample Preparation

Reagents:

- Acetonitrile (HPLC grade)[1]
- Methanol (HPLC grade)[3]
- Ammonium acetate[1]
- Triethylamine[1]
- Glacial acetic acid[1]

- Tetrabutyl ammonium hydrogen sulphate (TBAHS)[2]
- Water (HPLC grade or Milli-Q)

Standard Solution Preparation:

- Accurately weigh approximately 25 mg of **Paliperidone Palmitate** reference standard into a 50 mL volumetric flask.
- Add about 30 mL of acetonitrile and sonicate for 10 minutes to dissolve.
- Make up the volume to the mark with acetonitrile to obtain a stock solution of 500 µg/mL.
- Dilute this stock solution with the mobile phase to prepare working standard solutions of desired concentrations (e.g., within the linearity range).

Sample Preparation (from Depot Injectable Suspension):

- Accurately transfer a volume of the injectable suspension equivalent to a known amount of **paliperidone palmitate** into a volumetric flask.
- Add a suitable diluent (e.g., purified water) and sonicate to ensure complete dispersion.[1]
- Further dilute with the mobile phase to achieve a final concentration within the calibration range.
- Filter the final solution through a 0.45 µm nylon membrane filter before injection into the HPLC system.[3]

Method Validation

The analytical method should be validated according to the International Conference on Harmonization (ICH) guidelines to ensure it is suitable for its intended purpose.[1] Key validation parameters are summarized below.

Parameter	Typical Results
Linearity (Concentration Range)	156 to 468 µg/mL (UPLC)[1], 7.5-150 µg/ml (HPLC)[3]
Correlation Coefficient (r ²)	> 0.999[3]
Accuracy (% Recovery)	98.5% to 101.3%[4]
Precision (% RSD)	< 2.0%[1][3]
Limit of Detection (LOD)	0.14 µg/mL[3]
Limit of Quantification (LOQ)	0.42 µg/mL[3]

System Suitability: Before starting the analysis, the system suitability must be checked. This is done by injecting the standard solution multiple times. The system is deemed suitable for analysis if the following criteria are met:

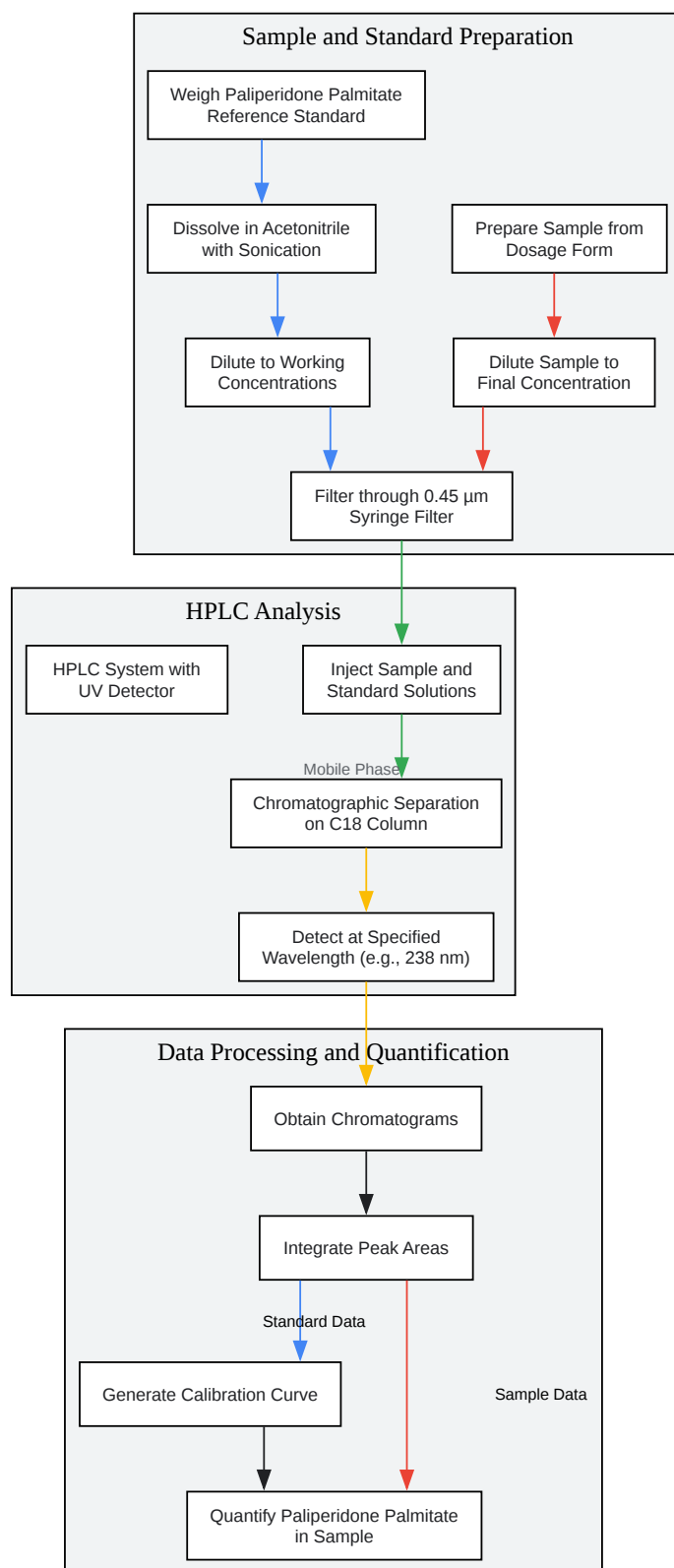
- Tailing factor: Not more than 2.0[2]
- Theoretical plates: Not less than 5000[2]
- Relative Standard Deviation (%RSD) for replicate injections: Not more than 2.0%[2]

Data Presentation

The following table summarizes the performance characteristics of a validated UPLC method for the quantification of **Paliperidone Palmitate**. [1]

Validation Parameter	Result
Linearity Range	156 - 468 µg/mL
Correlation Coefficient (r ²)	0.999
Precision (%RSD)	< 2.0%
Accuracy (% Recovery)	98.0 - 102.0%
Solution Stability	Stable for up to 24 hours at ambient temperature

Visualizations



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Caption: Experimental workflow for the HPLC quantification of **Paliperidone Palmitate**.

Conclusion

The described HPLC/UPLC methods are demonstrated to be simple, rapid, selective, and reliable for the routine quality control analysis and stability testing of **Paliperidone Palmitate** in its bulk form and pharmaceutical formulations.[1] The validation data confirms that these methods are accurate, precise, and linear over the specified concentration ranges. Proper adherence to the outlined protocols will ensure reproducible and accurate quantification of **Paliperidone Palmitate**.

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